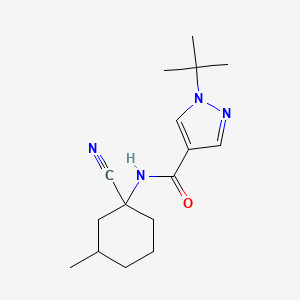
1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide, also known as CAY10505, is a pyrazole-based compound that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed that 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide exerts its therapeutic effects by modulating various signaling pathways in the body. One such pathway is the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide has been shown to inhibit the activation of NF-κB and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide has been shown to reduce inflammation and oxidative stress in the brain. Additionally, 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide in lab experiments is that it is a well-characterized compound with known chemical properties. Additionally, 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide has been shown to have therapeutic potential in various scientific research studies. However, one limitation of using 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide for therapeutic purposes.
Zukünftige Richtungen
There are several future directions for the study of 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide. One direction is to further investigate the mechanism of action of 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide and its effects on various signaling pathways in the body. Additionally, more research is needed to determine the optimal dosage and administration of 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide for therapeutic purposes. Another direction is to investigate the potential therapeutic applications of 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Finally, more research is needed to determine the toxicity and safety of 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide in humans.
In conclusion, 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide is a pyrazole-based compound that has shown promising results in scientific research studies. It has potential therapeutic applications in the treatment of various neurological disorders and cancer. While more research is needed to fully understand its mechanism of action and determine its optimal dosage and administration, 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide is a well-characterized compound with known chemical properties that can be used in lab experiments to further investigate its therapeutic potential.
Synthesemethoden
1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 1-cyano-3-methylcyclohexane with tert-butyl hydrazine in the presence of a catalyst. The resulting product is then reacted with 4-chloropyrazole to obtain 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide. Another method involves the reaction of 3-methylcyclohexanone with tert-butyl hydrazine in the presence of a catalyst. The resulting product is then reacted with 4-chloropyrazole to obtain 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. One such study showed that 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Another study showed that 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-12-6-5-7-16(8-12,11-17)19-14(21)13-9-18-20(10-13)15(2,3)4/h9-10,12H,5-8H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBWSZHACMPMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=CN(N=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

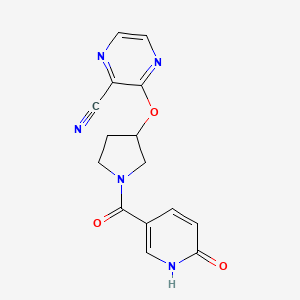
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2943978.png)
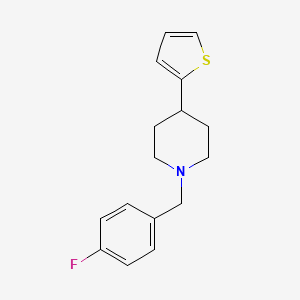
![N-(4-bromophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2943982.png)
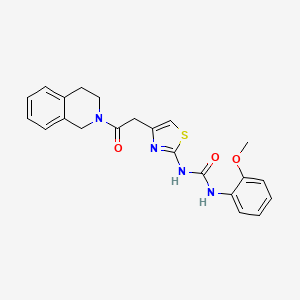
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2943987.png)
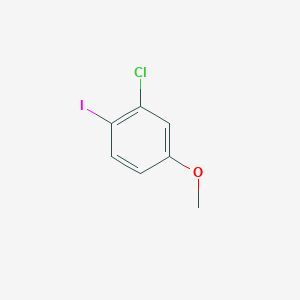
![5-Bromo-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2943990.png)
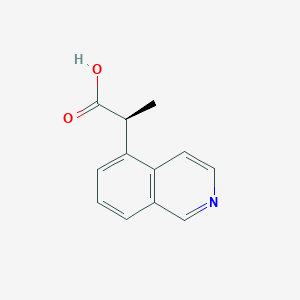
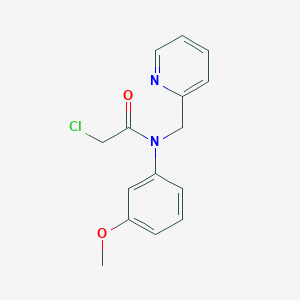
![3-Methyl-7-[(3-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2943996.png)
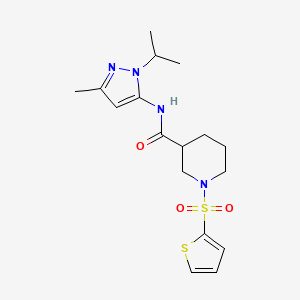
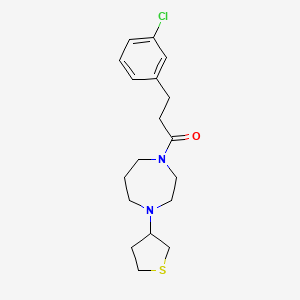
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B2944000.png)